molecular formula C9H16ClF2N B2668808 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride CAS No. 2460751-19-1

9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride

Cat. No.: B2668808
CAS No.: 2460751-19-1
M. Wt: 211.68
InChI Key: KLRQIZWTYBHATO-UHFFFAOYSA-N
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Description

9,9-Difluorobicyclo[3.3.1]nonan-3-amine hydrochloride is a bicyclic organic compound featuring a rigid [3.3.1]nonane scaffold with two fluorine atoms at the 9-position, an amine group at the 3-position, and a hydrochloride counterion. This structure confers unique physicochemical properties, such as enhanced lipophilicity (due to fluorine substitution) and improved solubility (due to the hydrochloride salt). The compound is cataloged under CAS numbers such as 1408148-48-0 (as per ) and is commercially available as a pharmaceutical building block (). Its applications span drug discovery, particularly in targeting enzymes or receptors where rigid bicyclic frameworks are advantageous.

Properties

IUPAC Name

9,9-difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)6-2-1-3-7(9)5-8(12)4-6;/h6-8H,1-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRQIZWTYBHATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Fluorination: Introduction of fluorine atoms into the bicyclic structure using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: Conversion of the fluorinated intermediate to the amine derivative using reagents like ammonia or amines under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[3.3.1]nonane Scaffold

The following table compares 9,9-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride with derivatives differing in substituents or functional groups:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence Source
9,9-Difluorobicyclo[3.3.1]nonan-3-amine HCl 9-F, 3-NH2, HCl salt ~227.63 High lipophilicity; potential CNS targeting 7, 8, 14
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione 9-OCH3, 2,4-ketones ~228.2 Fungal enzyme inhibitor (Ki = 156–356 μM) 1, 5
Bicyclo[3.3.1]nonan-3-amine HCl No substituents; 3-NH2, HCl salt ~190.7 Lower metabolic stability vs. fluorinated 15
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid Smaller bicyclo[3.1.0] scaffold; 6-F, COOH ~178.1 Carboxylic acid functionalization 14
endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine N-atom at 9-position; 3-NH2, di-HCl salt ~227.17 Granisetron impurity; altered basicity 17, 20

Key Observations :

  • Fluorine vs.
  • Azabicyclo Analogs : Replacement of a carbon with nitrogen (e.g., 9-azabicyclo derivatives) introduces basicity, altering solubility and protein interaction profiles .

Pharmacokinetic and Binding Affinity Comparisons

Fungal Enzyme Binding

The 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione demonstrated strong binding to fungal enzymes (e.g., Cellobiose dehydrogenase: ΔG = −5.19 kcal/mol; Ki = 156 μM), attributed to hydrogen bonding with residues like Gln735 and Arg158 .

Human Inflammatory Protein Interaction

9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione showed moderate binding to human TNF-α (ΔG = −5.41 kcal/mol) . Fluorinated analogs, with higher electronegativity, could exhibit stronger Van der Waals interactions, though this requires experimental validation.

Biological Activity

9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride is a bicyclic amine with significant biological activity due to its unique structure, which includes two fluorine atoms. Its molecular formula is C9H16ClF2N, and it has a molecular weight of 211.68 g/mol. This compound is being investigated for its potential applications in medicinal chemistry and biochemical research.

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity, potentially modulating enzyme activity or altering receptor signaling pathways. This makes it a valuable tool for studying biochemical processes and developing therapeutic agents.

Applications in Research

  • Biochemical Probes : The compound is explored as a biochemical probe to study enzyme mechanisms and protein interactions.
  • Drug Development : It is being investigated for its therapeutic properties, particularly as a precursor in drug synthesis.
  • Material Science : Its unique chemical properties allow it to be used in the development of advanced materials.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
9-Fluorobicyclo[3.3.1]nonan-3-amine;hydrochlorideOne fluorine atomModerate binding affinity
9,9-Dichlorobicyclo[3.3.1]nonan-3-amine;hydrochlorideChlorine atoms instead of fluorineReduced activity
9,9-Difluorobicyclo[3.3.1]nonan-3-olHydroxyl group instead of amineVaries significantly

The unique presence of two fluorine atoms in this compound significantly influences its stability and biological interactions compared to similar compounds.

In Vitro Studies

Recent studies have shown that this compound exhibits selective activity against certain cancer cell lines, particularly in the context of triple-negative breast cancer (TNBC). The NCI-60 cell line panel has been utilized to evaluate its antiproliferative effects, revealing promising results that warrant further exploration in preclinical models .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Fluorination : Using agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • Amination : Converting the fluorinated intermediate to the amine derivative.
  • Hydrochloride Formation : Reacting the amine with hydrochloric acid to form the hydrochloride salt.

These synthetic routes are crucial for producing high-purity samples necessary for biological testing .

Q & A

Q. What are the optimal reaction conditions for synthesizing 9,9-Difluorobicyclo[3.3.1]nonan-3-amine hydrochloride with high yield?

Methodology :

  • Multi-step synthesis : Begin with bicyclic precursors (e.g., 9-azabicyclo[3.3.1]nonane derivatives) and introduce fluorine via fluorination agents like DAST (diethylaminosulfur trifluoride). Final protonation with HCl yields the hydrochloride salt .
  • Critical parameters :
    • Temperature : Maintain −78°C during fluorination to avoid side reactions.
    • pH control : Neutralize excess acid post-protonation to prevent decomposition.
    • Purification : Use recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the product .
  • Analytical validation : Confirm purity (>95%) via HPLC (C18 column, gradient elution) and structural integrity via ¹⁹F NMR .

Q. Which analytical techniques are most effective for characterizing purity and structural conformation?

Methodology :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign bicyclic framework signals (e.g., axial vs. equatorial protons).
    • ¹⁹F NMR : Verify fluorine substitution at C9 positions (δ −120 to −140 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection (λ = 210–254 nm) to quantify impurities .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ = 224.1 g/mol) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodology :

  • pH stability :
    • Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC over 24–72 hours.
    • Key finding : Hydrolysis risk increases at pH >8 due to amine deprotonation .
  • Thermal stability :
    • Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C typical for bicyclic amines) .
    • Store at −20°C under inert atmosphere (argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., serotonin receptors)?

Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to receptor active sites (e.g., 5-HT₃ receptor). Focus on fluorine’s electronegativity and steric effects from the bicyclic core .
  • Molecular dynamics (MD) : Run 100-ns simulations (GROMACS) to analyze binding stability. Key metrics: RMSD (<2 Å) and hydrogen bond occupancy .
  • Validation : Compare computational results with in vitro binding assays (e.g., radioligand displacement using [³H]GR65630) .

Q. How do enantiomeric variations impact pharmacological activity?

Methodology :

  • Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution to isolate enantiomers .
  • Activity comparison :
    • In vitro : Test enantiomers in receptor-binding assays (e.g., 5-HT₃ IC₅₀). Example: (1R,3r,5S)-enantiomer shows 10x higher affinity than (1S,3s,5R) .
    • In vivo : Assess antiemetic efficacy in rodent models (cisplatin-induced emesis) .

Q. What strategies resolve contradictions in crystallographic data during structural analysis?

Methodology :

  • Software tools : Refine structures using SHELX (for small molecules) or PHENIX (for macromolecular complexes). Validate with R-factor (<0.05) and electron density maps .
  • Data reconciliation : Compare X-ray results with NMR-derived distance constraints (NOESY) to resolve ambiguities in fluorine positioning .

Q. How can the bicyclic framework be modified to enhance bioactivity or selectivity?

Methodology :

  • Derivatization :
    • Introduce substituents (e.g., methyl, hydroxyl) at C3 or C7 via reductive amination or Grignard reactions .
    • Replace fluorine with other halogens (Cl, Br) to study electronic effects .
  • Structure-activity relationship (SAR) :
    • Test derivatives in functional assays (e.g., cAMP inhibition for GPCR targets).
    • Key finding : 9,9-Difluoro substitution enhances metabolic stability compared to non-fluorinated analogs .

Q. What in vitro assays are optimal for evaluating receptor-binding kinetics?

Methodology :

  • Radioligand competition : Use [³H]LY278584 to measure 5-HT₃ receptor affinity (Kᵢ < 10 nM indicates high potency) .
  • Fluorescence polarization : Label the compound with FITC and monitor binding to recombinant receptors in real time .
  • Data analysis : Fit results to a one-site binding model (GraphPad Prism) to calculate Kd and Bmax.

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